molecular formula C28H27FN6OS B2827284 N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 688792-60-1

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide

Cat. No.: B2827284
CAS No.: 688792-60-1
M. Wt: 514.62
InChI Key: LSZDEVAOFRXYRI-UHFFFAOYSA-N
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Description

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C28H27FN6OS and its molecular weight is 514.62. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has synthesized novel compounds closely related to the specified chemical structure, demonstrating significant antimicrobial activity. For instance, derivatives synthesized by cyclization of related compounds exhibited potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains of E. coli, and antifungal activity against different fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). Another study focused on the synthesis of fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives, which showed potential antibacterial activity and were non-toxic to human cervical cells at their minimum inhibitory concentrations (Patel, Patel, Patel, & Prajapati, 2020).

Antitumor and Antipsychotic Applications

Several studies have synthesized derivatives with the similar core structure, showing promising antitumor activities. A novel series of compounds, including N-methylpiperazine substituents, exhibited promising activity against a wide range of cancer lines without causing significant toxicity to normal cells (Mamedov et al., 2022). Furthermore, heterocyclic carboxamides were prepared and evaluated as potential antipsychotic agents, showing potent in vitro activities by binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential for further evaluation as therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).

Properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN6OS/c29-20-7-9-21(10-8-20)34-16-14-33(15-17-34)13-3-12-30-27(36)19-6-11-22-24(18-19)32-28(37)35-25-5-2-1-4-23(25)31-26(22)35/h1-2,4-11,18H,3,12-17H2,(H,30,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZDEVAOFRXYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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